3-Fluoro-4-nitrobenzenesulfonyl chloride is a sulfonyl chloride compound with the molecular formula C₆H₃ClFNO₄S and a CAS number of 86156-93-6. It appears as a pale yellow to light cream solid and has a melting point range of 44 to 48 °C. This compound is characterized by the presence of a fluorine atom at the meta position and a nitro group at the para position relative to the sulfonyl chloride group, which significantly influences its chemical reactivity and biological properties .
-Fluoro-4-nitrobenzenesulfonyl chloride (FNBS-Cl) is a versatile reagent used in organic synthesis for various purposes, including:
FNBS-Cl finds applications in material science research due to the unique properties of the introduced fluorosulfonyl group. Some examples include:
FNBS-Cl is also explored in other research areas, including:
The biological activity of 3-fluoro-4-nitrobenzenesulfonyl chloride has been explored in various contexts. It exhibits significant toxicity, particularly as a skin and eye irritant. The compound is classified as hazardous under OSHA standards, indicating potential for severe skin burns and eye damage upon contact . Its reactivity also suggests potential applications in medicinal chemistry, particularly in drug design where selective targeting of biological molecules is required.
Several methods have been reported for synthesizing 3-fluoro-4-nitrobenzenesulfonyl chloride:
3-Fluoro-4-nitrobenzenesulfonyl chloride finds applications in various fields:
Similar compounds include:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Fluoro-3-nitrobenzenesulfonyl chloride | C₆H₃ClFNO₄S | Nitro group at para position; different reactivity |
3-Chloro-4-nitrobenzenesulfonyl chloride | C₆H₄ClN₃O₄S | Chlorine instead of fluorine; altered electronic properties |
2-Fluoro-5-nitrobenzenesulfonyl chloride | C₆H₄ClFNO₄S | Different substitution pattern; unique reactivity profile |
The uniqueness of 3-fluoro-4-nitrobenzenesulfonyl chloride lies in its specific arrangement of functional groups that enhance its reactivity compared to similar compounds. The presence of both fluorine and nitro groups at strategic positions allows for distinct electrophilic characteristics that are not present in other analogs .
Corrosive